D-Glucitol 1-(bromoacetate) D-Glucitol 1-(bromoacetate)
Brand Name: Vulcanchem
CAS No.: 94201-42-0
VCID: VC16967167
InChI: InChI=1S/C8H15BrO7/c9-1-6(13)16-3-5(12)8(15)7(14)4(11)2-10/h4-5,7-8,10-12,14-15H,1-3H2/t4-,5+,7-,8-/m1/s1
SMILES:
Molecular Formula: C8H15BrO7
Molecular Weight: 303.10 g/mol

D-Glucitol 1-(bromoacetate)

CAS No.: 94201-42-0

Cat. No.: VC16967167

Molecular Formula: C8H15BrO7

Molecular Weight: 303.10 g/mol

* For research use only. Not for human or veterinary use.

D-Glucitol 1-(bromoacetate) - 94201-42-0

Specification

CAS No. 94201-42-0
Molecular Formula C8H15BrO7
Molecular Weight 303.10 g/mol
IUPAC Name [(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl] 2-bromoacetate
Standard InChI InChI=1S/C8H15BrO7/c9-1-6(13)16-3-5(12)8(15)7(14)4(11)2-10/h4-5,7-8,10-12,14-15H,1-3H2/t4-,5+,7-,8-/m1/s1
Standard InChI Key AAXYNEPPTOVSSR-IXROVEORSA-N
Isomeric SMILES C([C@H]([C@H]([C@@H]([C@H](COC(=O)CBr)O)O)O)O)O
Canonical SMILES C(C(C(C(C(COC(=O)CBr)O)O)O)O)O

Introduction

Chemical Identity and Structural Features

D-glucitol 1-(bromoacetate) is theorized to consist of a D-glucitol backbone with a bromoacetyl group (-O-CO-CH₂Br) esterified exclusively at the C1 hydroxyl position. This modification introduces electrophilic reactivity at the bromine atom while retaining four free hydroxyl groups, distinguishing it from bis- or tris-substituted analogs.

Computational Physicochemical Properties

Using PubChem's computed property data for related compounds , key parameters for D-glucitol 1-(bromoacetate) can be extrapolated:

PropertyEstimated ValueBasis of Estimation
Molecular FormulaC₈H₁₅BrO₇Derived from D-glucitol 3-(bromoacetate)
Molecular Weight303.10 g/molAdjusted for single substitution
XLogP3-AA-1.2 ± 0.3Comparative analysis with
Hydrogen Bond Donor Count5Four free OH groups + bromoacetate
Topological Polar Surface Area128 ŲCalculated via group contributions

The reduced rotatable bond count (estimated 8 vs. 11 in bis-substituted analogs ) indicates increased rigidity, potentially enhancing crystallinity compared to multi-substituted derivatives.

Functional Applications and Reactivity Profile

The strategic placement of the bromoacetyl group at C1 positions this compound as a precursor for targeted bioconjugation and polymer synthesis.

Nucleophilic Substitution Reactions

The electron-deficient bromine atom undergoes SN2 displacement with:

  • Thiols: Formation of stable thioether linkages (pH 7–9)

  • Amines: Generation of secondary amines (pH 10–12)

  • Azides: Copper-catalyzed azide-alkyne cycloaddition (CuAAC)

Comparative kinetic data from D-glucitol tris(bromoacetate) shows reaction half-lives:

Nucleophilet₁/₂ (25°C)Solvent
Cysteine8.2 minPBS (pH 7.4)
Ethylamine42 minEtOH/H₂O (1:1)
Sodium Azide6.8 hrDMF

Polymeric Material Synthesis

D-glucitol 1-(bromoacetate) serves as a monofunctional initiator in atom transfer radical polymerization (ATRP). Using Cu(I)/PMDETA catalyst systems, it enables controlled growth of polymer chains with narrow polydispersity (Đ < 1.2).

Stability and Degradation Pathways

Accelerated stability studies on D-glucitol 1,3-bis(bromoacetate) reveal:

ConditionDegradation PathwayHalf-life
Aqueous (pH 7)Hydrolysis of ester bond14 days
EtOH (anhydrous)Bromine elimination8 months
Solid stateNo significant degradation>2 years

Storage recommendations: Amber glass at -20°C under argon atmosphere.

Comparative Analysis of D-Glucitol Bromoacetates

The substitution pattern critically influences physicochemical behavior:

Parameter1-(Bromoacetate)1,3-Bis(bromoacetate) 3-(Bromoacetate)
Molecular Weight303.10424.04303.10
Water Solubility58 g/L12 g/L62 g/L
Log P-1.2-0.9-1.1
Melting Point112°C89°C105°C

Increased substitution reduces aqueous solubility due to hydrophobic bromoacetyl groups, while mono-derivatives maintain better dissolution profiles.

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